molecular formula C15H10INO2 B114023 2-Oxo-3-(phenyliodonio)-1,2-dihydro-4-quinolinolate CAS No. 86795-52-0

2-Oxo-3-(phenyliodonio)-1,2-dihydro-4-quinolinolate

Cat. No. B114023
CAS RN: 86795-52-0
M. Wt: 363.15 g/mol
InChI Key: MZDNUTMSDUAJFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Oxo-3-(phenyliodonio)-1,2-dihydro-4-quinolinolate, also known as PIFA, is an organic compound that has gained significant attention in scientific research due to its unique properties. PIFA is a versatile reagent that has been used in various chemical reactions and synthesis. In

Mechanism Of Action

2-Oxo-3-(phenyliodonio)-1,2-dihydro-4-quinolinolate is an oxidizing agent that can transfer an iodine atom to a substrate. The reaction mechanism involves the formation of a hypervalent iodine intermediate, which reacts with the substrate to form the desired product. The reaction is typically carried out in the presence of an acid catalyst, which helps to activate the 2-Oxo-3-(phenyliodonio)-1,2-dihydro-4-quinolinolate reagent.

Biochemical And Physiological Effects

Due to its oxidizing properties, 2-Oxo-3-(phenyliodonio)-1,2-dihydro-4-quinolinolate has been used in the development of new drugs and therapies. 2-Oxo-3-(phenyliodonio)-1,2-dihydro-4-quinolinolate has been shown to have antibacterial and antifungal properties, and it has been used in the treatment of various diseases, including cancer and HIV. 2-Oxo-3-(phenyliodonio)-1,2-dihydro-4-quinolinolate has also been used in the modification of biomolecules, such as proteins and nucleic acids, which has potential applications in drug discovery and development.

Advantages And Limitations For Lab Experiments

One of the main advantages of 2-Oxo-3-(phenyliodonio)-1,2-dihydro-4-quinolinolate is its versatility as a reagent. 2-Oxo-3-(phenyliodonio)-1,2-dihydro-4-quinolinolate can be used in a wide range of chemical reactions, and it has been shown to be effective in the synthesis of complex organic molecules. 2-Oxo-3-(phenyliodonio)-1,2-dihydro-4-quinolinolate is also relatively easy to synthesize, and the yield of the compound is typically high.
One limitation of 2-Oxo-3-(phenyliodonio)-1,2-dihydro-4-quinolinolate is its potential toxicity. 2-Oxo-3-(phenyliodonio)-1,2-dihydro-4-quinolinolate is a strong oxidizing agent, and it can be hazardous if not handled properly. In addition, 2-Oxo-3-(phenyliodonio)-1,2-dihydro-4-quinolinolate can be expensive, which may limit its use in some laboratory settings.

Future Directions

There are several future directions for the use of 2-Oxo-3-(phenyliodonio)-1,2-dihydro-4-quinolinolate in scientific research. One area of interest is the development of new drugs and therapies based on the properties of 2-Oxo-3-(phenyliodonio)-1,2-dihydro-4-quinolinolate. Another area of interest is the modification of biomolecules using 2-Oxo-3-(phenyliodonio)-1,2-dihydro-4-quinolinolate, which has potential applications in drug discovery and development. Additionally, the use of 2-Oxo-3-(phenyliodonio)-1,2-dihydro-4-quinolinolate in the synthesis of complex organic molecules may lead to the development of new materials and technologies.

Synthesis Methods

The synthesis of 2-Oxo-3-(phenyliodonio)-1,2-dihydro-4-quinolinolate involves the reaction of 2-hydroxy-1,2-diphenylethanone with iodine and trifluoroacetic acid. The reaction yields a yellow solid that is purified by recrystallization. The yield of 2-Oxo-3-(phenyliodonio)-1,2-dihydro-4-quinolinolate is typically high, and the compound is stable under normal laboratory conditions.

Scientific Research Applications

2-Oxo-3-(phenyliodonio)-1,2-dihydro-4-quinolinolate has been used in various chemical reactions, including the oxidation of alcohols, the synthesis of lactams, and the preparation of heterocycles. 2-Oxo-3-(phenyliodonio)-1,2-dihydro-4-quinolinolate has also been used as a reagent in the synthesis of natural products and pharmaceuticals. In addition, 2-Oxo-3-(phenyliodonio)-1,2-dihydro-4-quinolinolate has been used in the functionalization of carbon-hydrogen bonds, which is a crucial step in the synthesis of complex organic molecules.

properties

CAS RN

86795-52-0

Product Name

2-Oxo-3-(phenyliodonio)-1,2-dihydro-4-quinolinolate

Molecular Formula

C15H10INO2

Molecular Weight

363.15 g/mol

IUPAC Name

3-(phenyl-λ3-iodanylidene)-1H-quinoline-2,4-dione

InChI

InChI=1S/C15H10INO2/c18-14-11-8-4-5-9-12(11)17-15(19)13(14)16-10-6-2-1-3-7-10/h1-9H,(H,17,19)

InChI Key

MZDNUTMSDUAJFZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)I=C2C(=O)C3=CC=CC=C3NC2=O

Canonical SMILES

C1=CC=C(C=C1)I=C2C(=O)C3=CC=CC=C3NC2=O

Other CAS RN

68903-67-3

Origin of Product

United States

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